molecular formula C11H15NO3 B11773945 Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11773945
M. Wt: 209.24 g/mol
InChI Key: SEZHAAMTLFXSDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a heterocyclic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the benzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 211.25 g/mol. The compound features a benzofuran ring with an amino group at the 2-position and a carboxylate group at the 3-position, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

2. Neurotransmitter Interaction

The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Interaction studies suggest that it may bind to receptors associated with these neurotransmitters, which could have implications for mood disorders and neurodegenerative diseases.

Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory activity of this compound using various concentrations in an animal model. The results indicated a dose-dependent reduction in inflammation markers compared to control groups. The compound was effective at concentrations as low as 10 mg/kg body weight.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. This compound administration resulted in significant improvement in motor function and reduced neuronal loss in dopaminergic pathways. These findings suggest its potential as a neuroprotective agent.

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:

  • Binding Affinity : Studies have highlighted its binding affinity to serotonin and dopamine receptors.
  • Inflammatory Mediators : The compound appears to modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylateC11H15NO3C_{11}H_{15}NO_3Contains a methyl group instead of ethyl
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC12H17NO3C_{12}H_{17}NO_3Features a methoxy group at the 5-position
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC12H14F3NO3C_{12}H_{14}F_3NO_3Contains a trifluoromethyl substituent

This table illustrates how variations in functional groups can influence the biological activity of similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3

InChI Key

SEZHAAMTLFXSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1CCCC2)N

Origin of Product

United States

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